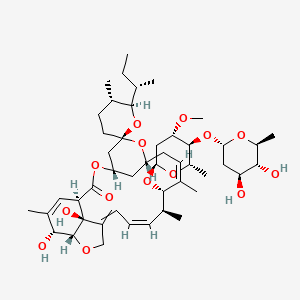
3''-O-Desmethyldihydroavermectin B1a
Overview
Description
“3’'-O-Desmethyldihydroavermectin B1a” is a chemical compound with the molecular formula C47H72O14. It is a derivative of avermectin, which is a group of drugs that occur naturally as a product of fermenting Streptomyces avermitilis, an actinomycetes, isolated from the soil .
Synthesis Analysis
The total synthesis of avermectin B1a, a closely related compound, has been achieved . The synthesis involved the construction of the hexahydrobenzofuran and spiroacetal segments, as well as the C8–C11 E,E-diene .Molecular Structure Analysis
The molecular structure of “3’'-O-Desmethyldihydroavermectin B1a” is complex, with a molecular weight of 861.1 g/mol.Scientific Research Applications
Genetic Engineering in Drug Production
Genetic engineering has been pivotal in advancing the production of drugs like ivermectin, a derivative of avermectin, which is significantly related to 3''-O-Desmethyldihydroavermectin B1a. The study by Zhang et al. (2006) exemplifies this by detailing the construction of ivermectin producers through domain swaps of avermectin polyketide synthase in Streptomyces avermitilis. This method has been suggested to potentially allow for the low-cost production of ivermectin, a drug important in human and veterinary medicine, through fermentation, circumventing the need for costlier chemical synthesis processes (Zhang et al., 2006).
Fermentation and Domain Exchange in Drug Synthesis
The work of Gaisser et al. (2003) further underscores the potential of genetic manipulation in drug production. Their research demonstrates the direct production of ivermectin-like drugs through domain exchange in the avermectin polyketide synthase of Streptomyces avermitilis. This method offers a more direct biological route to valuable drugs like ivermectin, bypassing the need for chemical hydrogenation processes, potentially making drug production more efficient and cost-effective (Gaisser et al., 2003).
Biotechnological Applications in Health and Diagnosis
The ability to engineer biological molecules opens avenues in diagnostics and treatment. For example, Charest-Morin & Marceau (2016) developed biotechnological fluorescent ligands of the Bradykinin B1 receptor. These ligands, composed of a fluorescent protein extended by a spacer peptide and a peptide agonist or antagonist, are designed for potential applications in diagnostic cytofluorometry, histology, and drug delivery. This innovation exemplifies the versatility of biotechnological approaches in developing diagnostic and therapeutic tools (Charest-Morin & Marceau, 2016).
Drug Delivery Mechanisms
The development of carriers for drug delivery, like the non-covalent peptide-based carrier described by Morris et al. (2007), is another key area. Their carrier, Pep-3, forms stable nano-size complexes with peptide-nucleic acid analogues and promotes efficient delivery into a variety of cell lines without cytotoxicity, showcasing the potential of peptide-based delivery technologies for therapeutic applications (Morris et al., 2007).
Safety And Hazards
Future Directions
Avermectin B1a, a closely related compound, has shown potential anti-proliferative and anticancer effects in HCT-116 cells via enhancing the stability of microtubules . This suggests that “3’'-O-Desmethyldihydroavermectin B1a” and other avermectin derivatives could be used as promising microtubule-targeting agents for the development of future anticancer drugs .
properties
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12-[(2R,4S,5S,6S)-5-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H72O14/c1-10-24(2)42-27(5)16-17-46(61-42)22-33-19-32(60-46)15-14-26(4)41(58-38-21-36(53-9)43(30(8)56-38)59-37-20-35(48)40(50)29(7)55-37)25(3)12-11-13-31-23-54-44-39(49)28(6)18-34(45(51)57-33)47(31,44)52/h11-14,18,24-25,27,29-30,32-44,48-50,52H,10,15-17,19-23H2,1-9H3/b12-11-,26-14-,31-13?/t24-,25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,46+,47+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQZPTGPMUJFGY-ZHAVRHPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)O)OC)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H72O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3''-O-Desmethyldihydroavermectin B1a | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



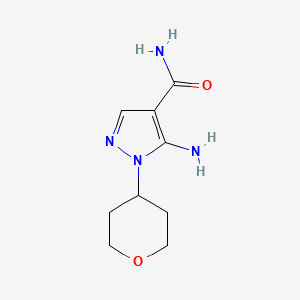
![2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B1437405.png)
![N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1437409.png)
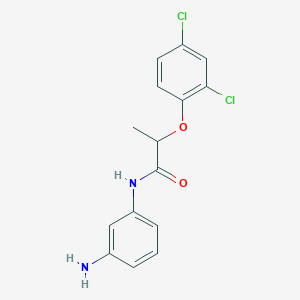
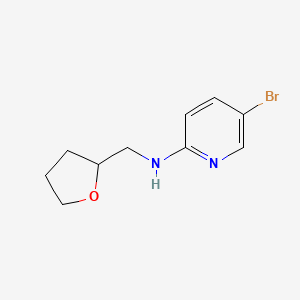
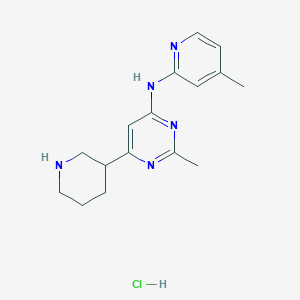
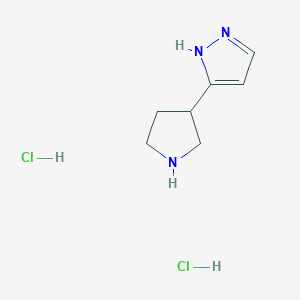
![2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B1437414.png)
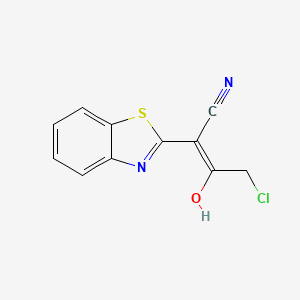
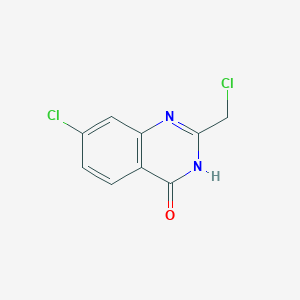
![2-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1437420.png)
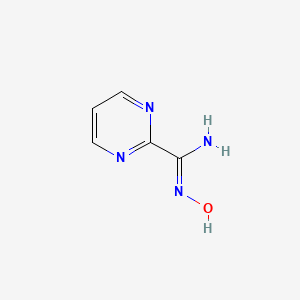
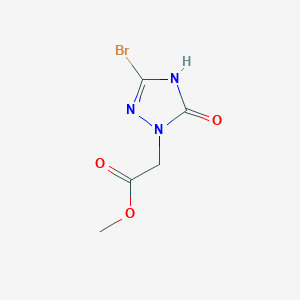
![2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1437424.png)